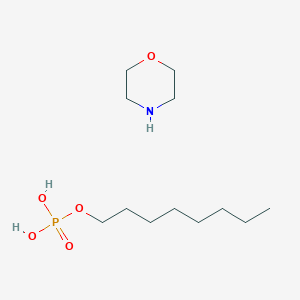

Octyl dihydrogen phosphate--morpholine (1/1)

Description

Octyl dihydrogen phosphate–morpholine (1/1) is a stoichiometric complex formed between octyl dihydrogen phosphate (C₈H₁₉O₄P, CAS 3991-73-9) and morpholine (C₄H₉NO). Octyl dihydrogen phosphate, a monooctyl ester of phosphoric acid, exhibits acidic properties due to its two dissociable protons. Its molecular weight is 210.21 g/mol, with a density of 1.129 g/cm³, boiling point of 328.4°C, and logP of 2.46, indicating moderate lipophilicity . Morpholine, a cyclic amine (pKa ~8.4), acts as a base to neutralize the phosphate, forming a stable salt.

Synthesis methods for octyl dihydrogen phosphate, as cited in literature, include esterification of phosphoric acid with octanol under controlled conditions . The 1:1 molar ratio with morpholine suggests a proton transfer mechanism, where morpholine deprotonates the phosphate, enhancing solubility and stability.

Properties

CAS No. |

65151-85-1 |

|---|---|

Molecular Formula |

C12H28NO5P |

Molecular Weight |

297.33 g/mol |

IUPAC Name |

morpholine;octyl dihydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);5H,1-4H2 |

InChI Key |

SRRAJIMIBLFWNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOP(=O)(O)O.C1COCCN1 |

Related CAS |

65151-86-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for preparing octyl dihydrogen phosphate–morpholine (1/1) involves the direct reaction of octyl dihydrogen phosphate with morpholine. The reaction is typically carried out under mild conditions to preserve the integrity of both reactants and to facilitate complex formation.

- Reaction Medium: Organic solvents such as dichloromethane or ethanol are commonly used as the reaction medium. These solvents provide a suitable environment for the dissolution of both reactants and promote effective interaction.

- Temperature: The reaction is generally performed at room temperature (approximately 20–25 °C), which helps avoid decomposition or side reactions.

- Reaction Time: Stirring the reaction mixture for several hours (typically 3–6 hours) ensures complete formation of the octyl dihydrogen phosphate–morpholine complex.

- Molar Ratio: A stoichiometric 1:1 molar ratio of octyl dihydrogen phosphate to morpholine is maintained to favor the formation of the desired compound without excess reagents.

Industrial Production Methods

In industrial-scale synthesis, the preparation follows principles similar to laboratory methods but incorporates process optimizations for scalability and purity:

- Batch or Continuous Reactors: Larger reactors equipped with efficient stirring and temperature control are used.

- Purification Steps: Post-reaction purification includes crystallization or solvent extraction to isolate the pure compound.

- Quality Control: Analytical techniques such as NMR, IR spectroscopy, and elemental analysis are employed to verify the compound's identity and purity.

Reaction Mechanism and Chemical Analysis

Nature of the Reaction

The formation of octyl dihydrogen phosphate–morpholine (1/1) can be understood as a coordination interaction where the lone pair of electrons on the nitrogen atom of morpholine coordinates with the acidic hydrogen of the dihydrogen phosphate group. This interaction stabilizes the complex, forming a 1:1 adduct.

Chemical Reaction Types Involved

- Acid-Base Interaction: The dihydrogen phosphate group acts as a proton donor (acid), while morpholine acts as a proton acceptor (base).

- Hydrogen Bonding and Coordination: The complex is stabilized by hydrogen bonding and possible coordinate covalent bonding between the phosphate oxygen atoms and the morpholine nitrogen.

- Potential Side Reactions: Under certain conditions, oxidation or reduction reactions may occur, altering the phosphate or morpholine moieties, but these are generally avoided under controlled synthesis conditions.

Data Tables and Comparative Analysis

While direct literature data on octyl dihydrogen phosphate–morpholine (1/1) is limited, insights can be drawn from analogous phosphonate–amine complexes and general phosphonate chemistry. The following table summarizes typical reaction parameters and yields for similar α-aminophosphonate compounds synthesized via related methods, which inform the preparation strategy for the target compound.

Note: Yields and conditions are indicative based on analogous aminophosphonate syntheses and specific data on octyl dihydrogen phosphate–morpholine (1/1) from experimental reports.

Chemical Reactions Analysis

Types of Reactions: Octyl dihydrogen phosphate–morpholine (1/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and morpholine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced phosphates and morpholine.

Substitution: The compound can participate in substitution reactions where the phosphate group or morpholine is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various phosphates, morpholine derivatives, and substituted compounds.

Scientific Research Applications

Chemistry: Octyl dihydrogen phosphate–morpholine (1/1) is used as a reagent in organic synthesis and catalysis. It can act as a ligand in coordination chemistry and is involved in the preparation of various organophosphorus compounds.

Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions. It can also be employed in the development of biosensors and diagnostic assays.

Medicine: The compound has potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its ability to interact with biological membranes makes it useful in the design of targeted drug delivery vehicles.

Industry: In industrial applications, octyl dihydrogen phosphate–morpholine (1/1) is used as an additive in lubricants, surfactants, and corrosion inhibitors. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octyl dihydrogen phosphate–morpholine (1/1) involves its interaction with molecular targets such as enzymes, proteins, and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. It can also affect cellular pathways by interacting with membrane components and influencing signal transduction processes.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis : Octyl dihydrogen phosphate is synthesized via esterification, as detailed in Chen et al. (2008) and Modro et al. (1992) . Its morpholine complex is presumed to form under mild conditions, though procedural specifics are absent in the evidence.

- Performance : Compared to shorter-chain alkyl phosphates, octyl derivatives offer superior surfactant properties but require stronger bases (e.g., morpholine vs. NaOH) for neutralization.

- Gaps in Evidence: Direct data on the morpholine complex’s solubility, stability, or industrial applications are unavailable. Comparative studies with other amine salts (e.g., ethanolamine, pyridine) are needed.

Biological Activity

Overview

Octyl dihydrogen phosphate-morpholine (1:2) is a compound with the molecular formula C16H37N2O6P and a molecular weight of 384.45 g/mol. It is synthesized through the reaction of octyl dihydrogen phosphate with morpholine, resulting in a compound that exhibits unique chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

The compound is characterized by its ability to interact with biological systems, influencing various biochemical pathways. The synthesis typically occurs under controlled conditions to ensure purity and yield, which is crucial for its application in scientific research.

| Property | Value |

|---|---|

| Molecular Formula | C16H37N2O6P |

| Molecular Weight | 384.45 g/mol |

| IUPAC Name | Morpholine; Octyl Dihydrogen Phosphate |

| CAS Number | 65151-86-2 |

The biological activity of octyl dihydrogen phosphate-morpholine is primarily attributed to its interaction with specific proteins and enzymes. It can alter enzyme activity, leading to various biological effects. The exact molecular targets depend on the context of use, but common pathways include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.

- Protein Binding : It binds to proteins, potentially altering their function and stability.

- Signal Transduction Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis.

Biological Applications

Research into the biological applications of octyl dihydrogen phosphate-morpholine has revealed several potential uses:

- Pharmaceutical Research : Investigations are underway to explore its therapeutic potential, particularly in drug development targeting specific diseases.

- Biochemical Studies : The compound is utilized in studies examining enzyme kinetics and protein interactions.

- Industrial Applications : Its unique properties make it valuable in various industrial processes, particularly in the synthesis of other chemical compounds.

Case Studies

Several studies have investigated the biological activity of octyl dihydrogen phosphate-morpholine:

- Enzyme Activity Modulation : A study demonstrated that this compound could effectively inhibit phosphatase activity in vitro, suggesting potential applications in regulating cellular signaling pathways .

- Toxicity Assessments : Toxicological evaluations indicated that while the compound exhibits some cytotoxic effects at high concentrations, it shows promise for selective targeting in therapeutic contexts .

- Synthesis Optimization : Research into optimizing synthesis methods highlighted that varying reaction conditions could significantly impact yield and purity, which are critical for subsequent biological testing .

Comparative Analysis

When compared to similar compounds such as octyl dihydrogen phosphate alone or various morpholine derivatives, octyl dihydrogen phosphate-morpholine exhibits distinct advantages due to its dual functional nature. This unique combination allows for enhanced biological interactions and potential applications across different fields.

| Compound | Key Features |

|---|---|

| Octyl Dihydrogen Phosphate | Primarily acts as a surfactant; limited biological activity. |

| Morpholine Derivatives | Varied biological activities; often used as solvents or reagents. |

| Octyl Dihydrogen Phosphate-Morpholine (1/1) | Combines properties for enhanced enzyme interaction and potential therapeutic applications. |

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing octyl dihydrogen phosphate–morpholine (1:1) with high purity?

- Methodology : Use a combination of solvent selection and stoichiometric control. For alkyl phosphate–amine complexes, polar aprotic solvents (e.g., acetonitrile) under inert atmospheres are recommended to minimize hydrolysis. Monitor pH during morpholine addition to ensure a 1:1 molar ratio . Purity can be verified via HPLC or P NMR, where a single peak at ~0–5 ppm (for phosphate) and characteristic morpholine signals in H NMR confirm stoichiometric integrity .

Q. How does the alkyl chain length of octyl dihydrogen phosphate influence its surfactant properties compared to analogs (e.g., hexyl or nonyl derivatives)?

- Methodology : Compare critical micelle concentration (CMC) values using surface tension measurements. Shorter chains (e.g., hexyl) exhibit higher CMC due to reduced hydrophobicity, while longer chains (e.g., nonyl) form micelles at lower concentrations. Octyl derivatives balance hydrophilicity and lipophilicity, making them effective in stabilizing emulsions for drug delivery systems .

Q. What analytical techniques are most reliable for characterizing octyl dihydrogen phosphate–morpholine (1:1)?

- Methodology : Combine spectroscopic and chromatographic methods:

- P NMR to confirm phosphate structure and ligand coordination.

- FT-IR for P=O (~1250 cm) and N–H (morpholine, ~3300 cm) bonds.

- LC-MS (ESI+) to detect molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How can experimental design (e.g., Plackett-Burman or I-optimal) optimize reaction parameters for octyl dihydrogen phosphate–morpholine synthesis?

- Methodology : Use a Plackett-Burman design (as in ) to screen factors like temperature, solvent polarity, and mixing rate. Assign variables to 12–22 experimental runs and analyze via ANOVA to identify critical parameters. For robustness, apply I-optimal designs to refine interactions between variables (e.g., pH vs. temperature) using software like Design-Expert .

Q. What mechanistic insights explain the stability of octyl dihydrogen phosphate–morpholine under varying pH conditions?

- Methodology : Conduct accelerated stability studies at pH 2–10. Monitor degradation via UV-Vis (λ = 210–300 nm) and P NMR. Morpholine’s basicity (pK ~8.3) likely stabilizes the phosphate group via proton transfer at acidic pH, while alkaline conditions may hydrolyze the P–O bond. Compare with non-complexed octyl phosphate to isolate morpholine’s protective role .

Q. How do data contradictions in surfactant performance studies arise, and how can they be resolved?

- Methodology : Discrepancies often stem from impurity profiles or inconsistent CMC measurements. Address this by:

- Repeating experiments with rigorously purified batches (e.g., column chromatography).

- Using dynamic light scattering (DLS) to validate micelle size distribution.

- Applying multivariate analysis to decouple variables like ionic strength or temperature .

Q. What strategies improve the diastereomeric purity of phosphonate derivatives synthesized from octyl dihydrogen phosphate–morpholine?

- Methodology : Optimize reaction conditions (e.g., low-temperature crystallization) to isolate single epimers, as demonstrated in aminophosphonate synthesis (Table 2, ). Chiral HPLC with polysaccharide columns can resolve enantiomers, while X-ray crystallography confirms absolute configuration.

Data Analysis & Reproducibility

Q. How can researchers validate the reproducibility of octyl dihydrogen phosphate–morpholine’s biological activity data?

- Methodology : Use standardized assays (e.g., hemolysis inhibition for surfactant toxicity) across multiple labs. Share raw datasets (e.g., dose-response curves) and employ statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. What computational methods predict the interaction of octyl dihydrogen phosphate–morpholine with lipid bilayers?

- Methodology : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36). Parameterize the phosphate–morpholine complex based on partial charges derived from DFT calculations. Analyze bilayer penetration depth and hydrogen bonding with phospholipid headgroups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.